Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate
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Overview
Description
Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a methoxyphenyl group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.
Esterification: The carboxylic acid group is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods
In industrial settings, the synthesis may be carried out using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution Reactions: The methoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Deprotection: Commonly performed using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid.
Deprotection: Yields the free amine.
Substitution: Results in various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate involves its ability to act as a protecting group for amino acids and peptides. The Boc group provides stability to the amino group during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate: Similar structure but lacks the methoxy group.
Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate: Contains a hydroxy group instead of a methoxy group.
Uniqueness
Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions in chemical and biological systems. This compound’s specific structure allows for unique applications in synthesis and research .
Properties
IUPAC Name |
methyl 3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(19)17-13(14(18)21-5)10-11-6-8-12(20-4)9-7-11/h6-9,13H,10H2,1-5H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMIHTTUAILLQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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